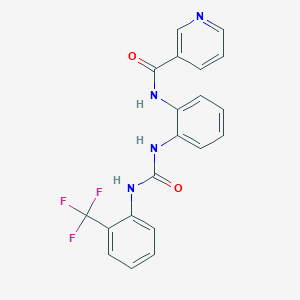

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an essential nutrient found in various food sources. Nicotinamide is involved in numerous biochemical processes, including the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . The compound appears to be a synthetic molecule that may have been designed to interact with biological systems, potentially modifying the activity of nicotinamide or its metabolites.

Synthesis Analysis

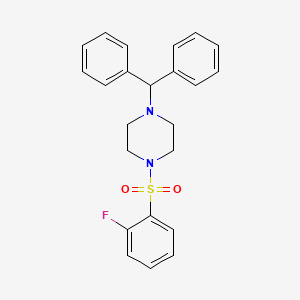

The synthesis of nicotinamide derivatives can be complex, involving multiple steps to introduce various functional groups. For example, a two-step methodology has been reported for the synthesis of beta-nicotinamide riboside and related nucleosides, which could be relevant to the synthesis of the compound . The synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid also provides insight into the chemical manipulation of the nicotinamide structure to produce novel compounds with potential herbicidal activity . These methods may involve coupling reactions, protection/deprotection strategies, and purification techniques to achieve the desired product.

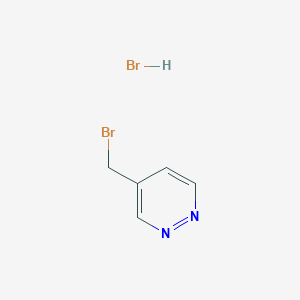

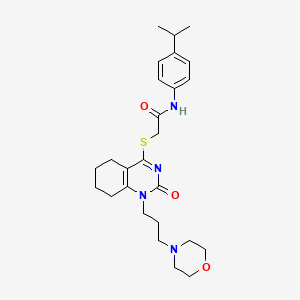

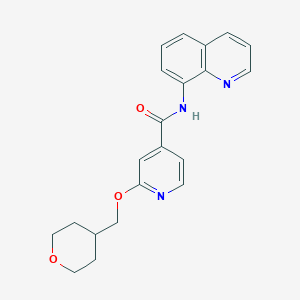

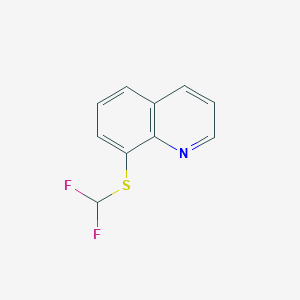

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be elucidated using various spectroscopic and computational techniques. For instance, vibrational spectroscopic studies, along with quantum chemical calculations, have been used to predict the stable molecular structure and vibrational frequencies of N-phenyl-3-pyridinecarboxamide . Such analyses can provide detailed information about the electronic transitions, intra-molecular interactions, and reactive sites of the molecule, which are crucial for understanding its biological activity and potential pharmaceutical applications.

Chemical Reactions Analysis

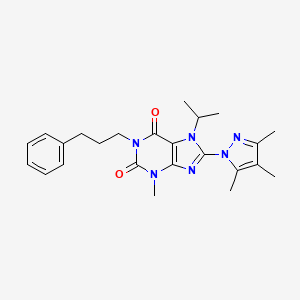

Nicotinamide and its derivatives can undergo various chemical reactions, including methylation and oxidation, to form metabolites such as N-methyl-2-pyridone-5-carboxamide (2PY) . These metabolites can have significant biological activities, including toxic effects in certain contexts, such as uremia . The chemical behavior of nicotinamide derivatives under physiological conditions is essential for predicting their metabolic fate and potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the formation of hydrogen-bonded dimers and the presence of various intermolecular interactions can affect the compound's crystalline structure and its interactions with biological molecules . Understanding these properties is vital for the development of pharmaceuticals, as they determine the compound's bioavailability and pharmacokinetics.

Relevant Case Studies

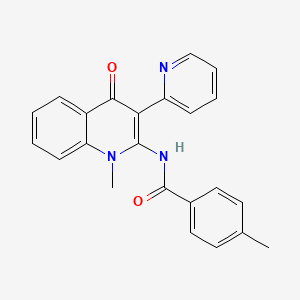

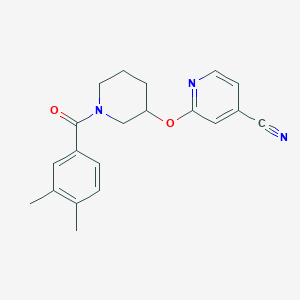

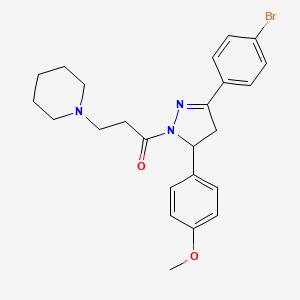

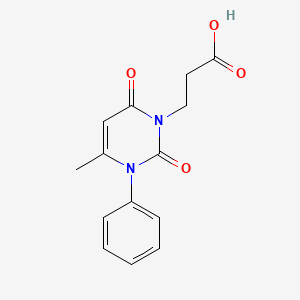

Several studies have explored the biological activities of nicotinamide derivatives. For instance, substituted N-phenyl nicotinamides have been identified as potent inducers of apoptosis in cancer cells, with some compounds showing activity in drug-resistant cell lines . Additionally, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides have been synthesized and evaluated as potential anticancer agents that inhibit tubulin polymerization, with some showing significant activity against a panel of human cancer cell lines . These case studies highlight the therapeutic potential of nicotinamide derivatives in the treatment of cancer.

Propriétés

IUPAC Name |

N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O2/c21-20(22,23)14-7-1-2-8-15(14)26-19(29)27-17-10-4-3-9-16(17)25-18(28)13-6-5-11-24-12-13/h1-12H,(H,25,28)(H2,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWFRCPORZCUMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)

![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)

![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)